molecular formula C10H16N2OS B14903986 2-((2-Methyl-1-(thiophen-2-yl)propyl)amino)acetamide

2-((2-Methyl-1-(thiophen-2-yl)propyl)amino)acetamide

Cat. No.: B14903986
M. Wt: 212.31 g/mol
InChI Key: ZJFAZVDXZOVMBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-Methyl-1-(thiophen-2-yl)propyl)amino)acetamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position. Thiophene and its derivatives are known for their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science .

Preparation Methods

The synthesis of 2-((2-Methyl-1-(thiophen-2-yl)propyl)amino)acetamide can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-1-(thiophen-2-yl)propan-1-amine with acetic anhydride under controlled conditions. The reaction typically takes place in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .

Industrial production methods may involve the use of more scalable and cost-effective processes, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields .

Mechanism of Action

The mechanism of action of 2-((2-Methyl-1-(thiophen-2-yl)propyl)amino)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases or other signaling proteins, resulting in anti-cancer or anti-inflammatory effects .

Comparison with Similar Compounds

2-((2-Methyl-1-(thiophen-2-yl)propyl)amino)acetamide can be compared with other thiophene derivatives, such as:

These compounds share the thiophene nucleus but differ in their specific substituents and therapeutic applications

Properties

Molecular Formula

C10H16N2OS

Molecular Weight

212.31 g/mol

IUPAC Name

2-[(2-methyl-1-thiophen-2-ylpropyl)amino]acetamide

InChI

InChI=1S/C10H16N2OS/c1-7(2)10(12-6-9(11)13)8-4-3-5-14-8/h3-5,7,10,12H,6H2,1-2H3,(H2,11,13)

InChI Key

ZJFAZVDXZOVMBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CS1)NCC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.